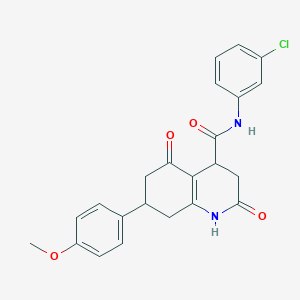
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with chlorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable diketone, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide stands out due to its unique quinoline core and the specific substitution pattern.
Biological Activity
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic areas, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H23ClN2O4
- IUPAC Name : this compound
- SMILES : CC(C)(C1)CC(N(c(cc2)ccc2OC)C(C(C(Nc2cccc(Cl)c2)=O)=C2)=O)=C2C1=O
The compound primarily acts as a ligand for various receptors and has shown activity against specific kinases involved in cancer pathways. Its mechanism includes:
- Inhibition of Kinases : Targeting kinases that are crucial for tumor growth and proliferation.
- Nrf2 Activation : Similar compounds have been noted to activate the Nrf2 pathway which plays a role in cellular defense against oxidative stress and inflammation .
Therapeutic Areas
Research indicates that this compound may be effective in treating:
- Cancer : Exhibiting cytotoxic effects against various cancer cell lines.
- Respiratory Disorders : Potentially beneficial in managing conditions involving oxidative stress.
- Endocrine Disorders : May influence hormonal pathways through receptor interaction .
Antitumor Activity
A series of studies have evaluated the antitumor effects of similar quinoline derivatives. In vitro studies demonstrated that compounds with similar structures exhibited potent activity against human tumor cell lines such as HepG2 and DLD .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 15 | Topoisomerase II inhibition |
| Compound B | DLD | 20 | Apoptosis induction |
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. In models simulating oxidative stress (e.g., H2O2 exposure), it demonstrated a significant reduction in reactive oxygen species (ROS), suggesting a protective effect on cellular integrity .
Case Studies
-
Study on Cancer Cell Lines :
- Researchers evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
- Neuroprotective Effects :
Properties
Molecular Formula |
C23H21ClN2O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-30-17-7-5-13(6-8-17)14-9-19-22(20(27)10-14)18(12-21(28)26-19)23(29)25-16-4-2-3-15(24)11-16/h2-8,11,14,18H,9-10,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
OXVDZJSMELHLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)Cl)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















